N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide
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Overview
Description
N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is a complex organic compound belonging to the benzothiazole family. Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications, making them of great interest in the field of medicinal chemistry .
Preparation Methods
The synthesis of N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of a diazonium salt with a coupling component to form the desired compound.
Knoevenagel condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Biginelli reaction: A three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Microwave irradiation: This method accelerates the reaction process and improves yields.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel to form the desired product.
Chemical Reactions Analysis
N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: It is being investigated for its potential use as an anti-tubercular agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . These interactions disrupt essential biological processes, leading to the compound’s antibacterial and antifungal effects .
Comparison with Similar Compounds
N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide can be compared with other benzothiazole derivatives, such as:
- 4-Chloro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide .
- N-(4-Oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide .
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C20H17N3O3S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(4-oxo-8-propoxypyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide |
InChI |
InChI=1S/C20H17N3O3S/c1-2-10-26-14-8-9-16-17(11-14)27-20-21-12-15(19(25)23(16)20)22-18(24)13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3,(H,22,24) |
InChI Key |
LFWGPQGCCOPRCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)N3C(=O)C(=CN=C3S2)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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